![molecular formula C22H20N4O2 B5651870 N,2,3-trimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5651870.png)
N,2,3-trimethyl-N-[(3-phenyl-5-isoxazolyl)methyl]-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those similar to the specified compound, often involves condensation reactions, cyclization, and functional group modifications. For example, the synthesis of isoxazolyl quinoline-3-carboxamides has been achieved through cyclocondensation of isoxazolyl-3-oxo-butanamides with o-amino benzaldehyde, utilizing Friedelander's condensation and oxidative cyclization (Rajanarendar et al., 2010). Similarly, compounds containing quinoxaline rings fused with tetrazoles and oxadiazoles, showcasing a range of pharmacological activities, have been synthesized, highlighting the intricate steps involved in crafting such complex molecules (Kethireddy et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by their heterocyclic frameworks, which can significantly influence their chemical behavior and interaction capabilities. Advanced techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to elucidate their detailed structural attributes. For instance, the structural determination of quinoxaline derivatives has been extensively based on NMR analysis, aiding in understanding their molecular conformation and electron distribution (Dirlam & Presslitz, 1978).
Chemical Reactions and Properties
Quinoxaline compounds can participate in various chemical reactions, such as electrophilic and nucleophilic substitutions, due to the reactive nature of the nitrogen atoms in the quinoxaline ring. These reactions can be manipulated to introduce different functional groups, altering the chemical properties of the compound. The reactivity patterns of quinoxaline derivatives, such as their ability to undergo cycloaddition reactions, are crucial for further chemical modifications and applications (Barlin & Young, 1971).
特性
IUPAC Name |
N,2,3-trimethyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-15(2)24-21-11-17(9-10-19(21)23-14)22(27)26(3)13-18-12-20(25-28-18)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIANWUCGEWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)CC3=CC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-(acetylamino)benzoyl]-1-piperazinecarboxylate](/img/structure/B5651788.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B5651803.png)
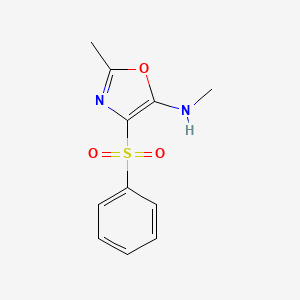
![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)
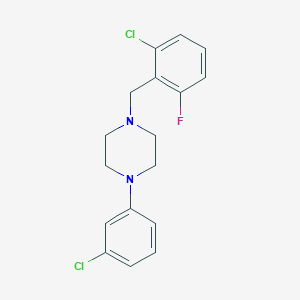
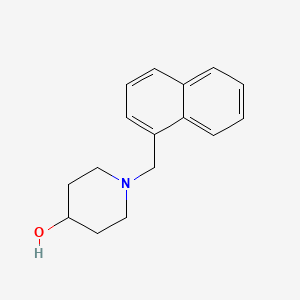
![ethyl 5-methyl-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5651823.png)
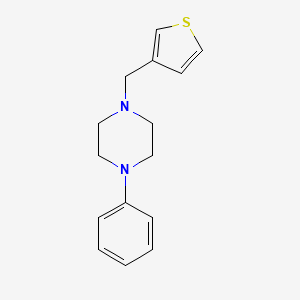

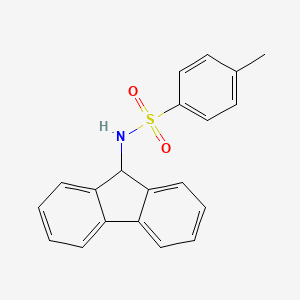
![N-(2-chlorobenzyl)-5-[(4-ethyl-1-piperazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5651853.png)

![N~1~-cyclopropyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5651874.png)
![9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)